2-(2-Chlorobenzoyl)-5-methylpyridine

Übersicht

Beschreibung

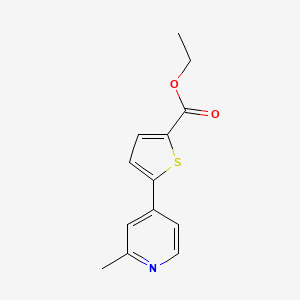

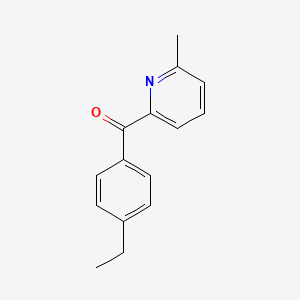

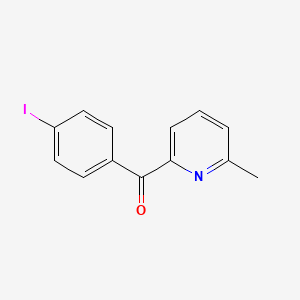

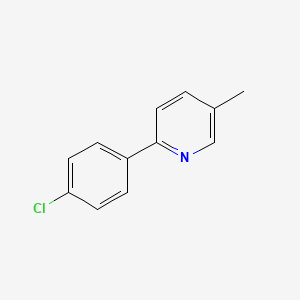

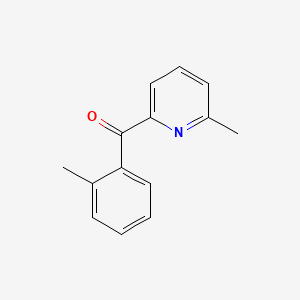

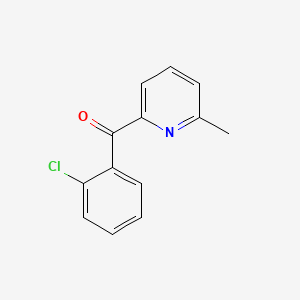

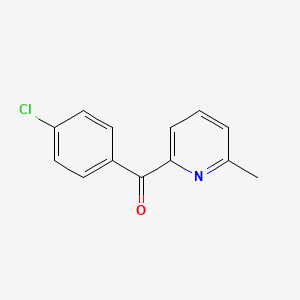

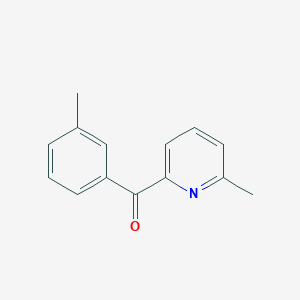

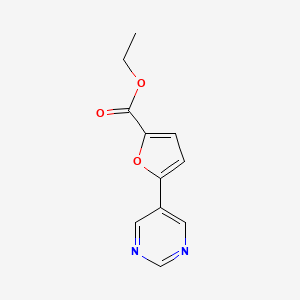

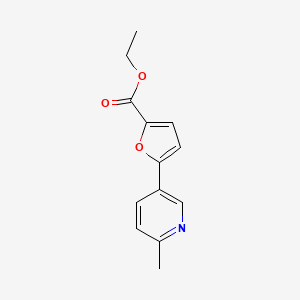

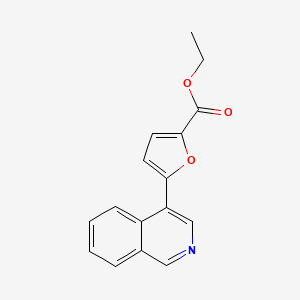

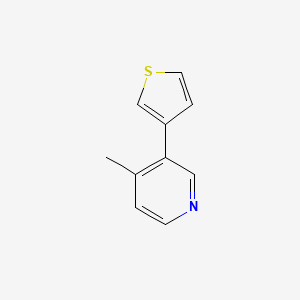

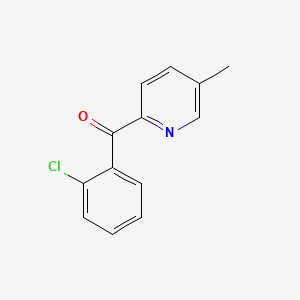

“2-(2-Chlorobenzoyl)-5-methylpyridine” is a complex organic compound. It likely contains a pyridine ring, which is a basic aromatic heterocycle, and a chlorobenzoyl group, which is a benzoyl group with a chlorine atom attached .

Molecular Structure Analysis

The molecular structure of “2-(2-Chlorobenzoyl)-5-methylpyridine” would likely involve a pyridine ring substituted with a methyl group and a 2-chlorobenzoyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chlorobenzoyl)-5-methylpyridine” would depend on its molecular structure. For example, compounds with similar structures, like 2-chlorobenzoyl chloride, are considered hazardous and can cause severe skin burns and eye damage .Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : 2-Chlorobenzoyl chloride is used in organic synthesis . It serves as a pharmaceutical intermediate, for example, as an intermediate of clotrimazolc . It’s also used in the preparation of p-chlorobenzoic acid and production of trichloro-acaricide .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, it would involve reaction of 2-Chlorobenzoyl chloride with other reagents under suitable conditions .

- Results or Outcomes : The outcomes would be the synthesis of the desired compounds, such as clotrimazolc, p-chlorobenzoic acid, or trichloro-acaricide .

Application in Photo-induced Reductive Heck Cyclization

- Scientific Field : Photochemistry

- Summary of the Application : A direct photo-induced reductive Heck cyclization of indoles has been described for the efficient preparation of polycyclic indolinyl compounds .

- Methods of Application : The method involves the use of UVA/blue LEDs in the reductive Heck cyclization of indoles, without the use of a photocatalyst or photosensitizer . The reaction tolerates a panel of functional groups including esters, alcohols, amides, cyano, and alkenes .

- Results or Outcomes : The method can be used to prepare polycyclic compounds and perform the functionalization of natural product analogues in moderate to good yields . Mechanistic experiments, including time-resolved absorption spectroscopy, support the formation of radical intermediates in the photo-induced dearomatization reaction .

Application in Preparation of Carboxylic Acid Derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : 2-Chlorobenzoyl chloride is used in the preparation of carboxylic acid derivatives . It’s a type of aromatic carboxylic acid halide .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, it would involve reaction of 2-Chlorobenzoyl chloride with other reagents under suitable conditions .

- Results or Outcomes : The outcomes would be the synthesis of the desired carboxylic acid derivatives .

Application in Ferrocene-Based Electrocatalysts

- Scientific Field : Electrochemistry

- Summary of the Application : Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .

- Methods of Application : The method involves the use of ferrocene-based electrocatalysts to control over the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities .

- Results or Outcomes : The outstanding electrocatalytic activity of ferrocene-based compounds at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals .

Application in Preparation of Carboxylic Acid Derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : 2-Chlorobenzoyl chloride is used in the preparation of carboxylic acid derivatives . It’s a type of aromatic carboxylic acid halide .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Generally, it would involve reaction of 2-Chlorobenzoyl chloride with other reagents under suitable conditions .

- Results or Outcomes : The outcomes would be the synthesis of the desired carboxylic acid derivatives .

Application in Ferrocene-Based Electrocatalysts

- Scientific Field : Electrochemistry

- Summary of the Application : Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .

- Methods of Application : The method involves the use of ferrocene-based electrocatalysts to control over the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities .

- Results or Outcomes : The outstanding electrocatalytic activity of ferrocene-based compounds at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYGSNSBXZJNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorobenzoyl)-5-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.